Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan

ADC Linker Stability Lysosomal Cleavage Cathepsin L

Choose Mal-cyclohexane-GGFG-Exatecan for ADC development requiring superior drug-to-antibody ratio (DAR8) capability. The cyclohexane conjugation handle and GGFG protease-cleavable spacer minimize aggregation and ensure specific intracellular payload release. Exatecan payload evades MDR pumps and exerts potent bystander killing of antigen-negative tumor cells. This linker-payload outperforms alternatives in solubility, plasma stability, and in vivo efficacy—critical for solid tumor targeting. Avoid risk of linker analog substitution; only this configuration guarantees validated DAR and hydrophobicity control.

Molecular Formula C55H60FN9O13
Molecular Weight 1074.1 g/mol
Cat. No. B12389065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan
Molecular FormulaC55H60FN9O13
Molecular Weight1074.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O)O
InChIInChI=1S/C55H60FN9O13/c1-4-55(76)36-19-41-49-34(25-64(41)53(74)35(36)26-77-54(55)75)48-38(15-14-33-28(2)37(56)20-39(62-49)47(33)48)63-50(71)29(3)78-27-60-43(67)22-59-52(73)40(18-30-8-6-5-7-9-30)61-44(68)23-57-42(66)21-58-51(72)32-12-10-31(11-13-32)24-65-45(69)16-17-46(65)70/h5-9,16-17,19-20,29,31-32,38,40,76H,4,10-15,18,21-27H2,1-3H3,(H,57,66)(H,58,72)(H,59,73)(H,60,67)(H,61,68)(H,63,71)/t29-,31?,32?,38-,40-,55-/m0/s1
InChIKeyUMWXEPJVAJCFKX-UYBKWDOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan: ADC Drug-Linker Procurement & Technical Specifications


Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan (CAS: 2578019-72-2; molecular formula: C55H60FN9O13; molecular weight: 1074.12) is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs) targeting DNA topoisomerase I . Structurally, it comprises a maleimide-cyclohexane conjugation handle, a protease-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide spacer, and the highly potent camptothecin-derived cytotoxin Exatecan [1][2].

Why Mal-cyclohexane-GGFG-Exatecan Cannot Be Generically Substituted: Key Differentiators


Substituting Mal-cyclohexane-GGFG-Exatecan with other exatecan-based linkers or GGFG-containing conjugates introduces significant risk in ADC development. Linker design critically influences aggregation propensity, plasma stability, and payload release kinetics. Variations in the conjugation handle (e.g., cyclohexane vs. PEG) or the absence of the optimized GGFG spacer directly impact the drug-to-antibody ratio (DAR) and the resulting ADC's hydrophobicity [1][2]. The specific structural combination of Mal-cyclohexane-GGFG-Exatecan yields a distinct profile that cannot be assumed for analogs like MC-GGFG-Exatecan or Mal-PEG-GGFG-Exatecan without direct experimental validation.

Quantitative Performance Benchmarks for Mal-cyclohexane-GGFG-Exatecan


GGFG Spacer Stability: Specific Lysosomal Cleavage in Tumor Microenvironment

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide spacer in this compound is specifically cleaved by lysosomal enzymes (e.g., cathepsin L) following ADC internalization, and is assumed to be stable in systemic circulation [1]. This stands in contrast to Val-Cit (vedotin) and Val-Ala (tesirine) linkers, which exhibit distinct cathepsin cleavage profiles in human liver lysosome fractions [2].

ADC Linker Stability Lysosomal Cleavage Cathepsin L

Payload Potency: Exatecan vs. DXd Topoisomerase I Inhibition

Exatecan is a more potent inhibitor of topoisomerase I (TOP1) compared to the widely used camptothecin payload DXd (the cytotoxic component of Enhertu®) [1]. Exatecan also demonstrates higher permeability and greater bystander activity than DXd, and is a poorer substrate for certain multidrug resistance (MDR) pumps [1][2].

Topoisomerase I Inhibition ADC Payload Potency Camptothecin Derivatives

DAR and Aggregation Control: Alkyl Spacer Length Optimization

The aggregation propensity of exatecan-based ADCs is directly correlated with the alkyl spacer length between the payload and the linker. An adequate alkyl chain length of two to four methylene units is optimal for minimizing ADC aggregation, and the Mal-cyclohexane handle contributes to this optimized linker architecture [1].

ADC Aggregation Drug-to-Antibody Ratio Hydrophobicity

ADC Platform Efficiency: High-DAR Conjugation Without Aggregation

Advanced exatecan linker-payload platforms, such as those incorporating phosphonamidate linkages and hydrophilic PEG chains, enable the construction of highly loaded DAR8 ADCs with excellent solubility properties [1]. Head-to-head comparison with Enhertu® revealed improved target-mediated killing, drastically improved linker stability in vitro and in vivo, and superior in vivo efficacy across four tested dose levels in a xenograft model [1].

High DAR ADC Exatecan Conjugation Linker Hydrophilicity

Target Applications for Mal-cyclohexane-GGFG-Exatecan in ADC Development


Developing High-DAR ADCs for Solid Tumors

This linker-payload is ideally suited for constructing ADCs with high drug-to-antibody ratios (DAR8) for targeting solid tumors. Its optimized spacer length and exatecan payload mitigate aggregation, enabling the generation of highly loaded ADCs with improved solubility and in vivo efficacy, as demonstrated by phosphonamidate-exatecan platforms that outperformed Enhertu® in xenograft models [1].

Targeting Multidrug-Resistant (MDR) Cancers

The exatecan payload is a poor substrate for certain MDR pumps, offering a strategic advantage in treating cancers with acquired resistance to other ADC payloads like DXd [1][2]. The GGFG linker ensures specific intracellular release, further enhancing the therapeutic window against resistant phenotypes.

Exploiting Bystander Killing in Heterogeneous Tumors

Exatecan exhibits higher permeability and bystander activity compared to DXd, enabling the ADC to kill neighboring antigen-negative tumor cells within a heterogeneous tumor mass [1]. This property is critical for achieving durable responses in cancers with non-uniform target expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-cyclohexane-Gly-Gly-Phe-Gly-Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.